(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate
Description
This compound is a sulfinate ester derivative featuring a cyclopentyl scaffold substituted with a tert-butoxycarbonyl (Boc)-protected amine and a methyl methanesulfinate group. The Boc group serves as a transient protective moiety for amines during synthetic processes, while the sulfinate ester is reactive and often employed in alkylation or nucleophilic substitution reactions.
Properties
Molecular Formula |
C12H22NO4S- |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]ethanesulfinate |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-10-5-4-9(8-10)6-7-18(15)16/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/p-1 |
InChI Key |
DCHCYTPMTQBDMS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CCS(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino group of cyclopentylamine. This is followed by the introduction of the methanesulfinate group through a sulfonation reaction. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate can undergo various chemical reactions, including:
Oxidation: The methanesulfinate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield sulfide derivatives.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinate group can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to the formation of various substituted amines or thiols.
Scientific Research Applications
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate involves its reactivity with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets or participate in further chemical reactions. The methanesulfinate group can undergo redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally with three categories of analogs:
Sulfinate Esters with Cyclic Scaffolds
Key Findings :
- Sulfinate esters (e.g., benzyl derivatives) are generally more reactive than sulfoxides or sulfones but require careful handling due to hydrolysis sensitivity. The Boc-protected amine in the target compound may mitigate undesired side reactions by shielding the amine during synthesis .
Boc-Protected Amine Derivatives
| Compound Name | Scaffold | Protective Group | Synthetic Utility |
|---|---|---|---|
| (3-(Boc-amino)cyclopentyl)methanol | Cyclopentyl | Boc-amine, hydroxyl | Precursor for coupling reactions |
| Boc-L-proline methyl ester | Proline (pyrrolidine) | Boc-amine, methyl ester | Peptide synthesis |
| Target Compound | Cyclopentyl | Boc-amine, methyl sulfinate | Reactive intermediate |
Key Findings :
- The methyl sulfinate group in the target compound provides a distinct reactivity profile compared to hydroxyl or ester groups, enabling selective alkylation or displacement reactions.
- Cyclopentyl-based Boc-protected amines are less common than proline derivatives but offer advantages in constrained geometry for drug discovery .
Patent-Disclosed PCSK9 Inhibitor (from )
The patent WO 2020/150473 describes a structurally distinct compound: 6'-[[(1S,3S)-3-[[5-(difluoromethoxy)-2-pyrimidinyl]amino]cyclopentyl]amino][1(2H),3'-bipyridin]-2-one, a PCSK9 inhibitor. While unrelated to sulfinate chemistry, it shares a cyclopentylamine motif.
| Feature | Target Sulfinate Compound | Patent Compound (PCSK9 Inhibitor) |
|---|---|---|
| Core Structure | Cyclopentyl + sulfinate ester | Cyclopentyl + pyrimidine-bipyridinone |
| Functional Groups | Boc-amine, sulfinate | Difluoromethoxy-pyrimidine, bipyridinone |
| Application | Synthetic intermediate | Therapeutic agent (cholesterol management) |
| Stability | Labile sulfinate group | Optimized for pharmacokinetics |
Key Findings :
- The patent compound highlights the versatility of cyclopentylamine scaffolds in drug design but diverges functionally from the sulfinate ester, which lacks therapeutic targeting.
- The Boc group in the target compound contrasts with the difluoromethoxy-pyrimidine moiety in the patent compound, underscoring divergent synthetic goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
